molecular formula C9H10F3NO B13167317 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine

1-Phenyl-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B13167317
M. Wt: 205.18 g/mol
InChI Key: LRUXMHNYRNKJEM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethoxy)ethan-1-amine is an organic compound characterized by the presence of a phenyl group attached to an ethanamine backbone, with a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine typically involves the reaction of a phenyl-substituted ethanone with trifluoromethoxy reagents. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, amination, and reduction to yield the desired amine compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Phenyl-2-(trifluoromethoxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties. This makes it valuable for various applications where such properties are desired .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2

InChI Key

LRUXMHNYRNKJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC(F)(F)F)N

Origin of Product

United States

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